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Compound of Interest

Compound Name: Rhenium heptafluoride

Cat. No.: B092789 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of Rhenium Heptafluoride
(ReF₇) in materials science, focusing on its role as a precursor in chemical vapor deposition

(CVD) for thin films and coatings, in the synthesis of advanced alloys, and as a component in

catalytic and etching processes. Detailed protocols, derived from established methodologies for

similar compounds, are provided as a starting point for experimental design.

Overview of Rhenium Heptafluoride
Rhenium heptafluoride is a highly reactive, volatile inorganic compound. Its utility in materials

science stems from its ability to serve as a gaseous source of rhenium for various deposition

and synthesis techniques. The high oxidation state of rhenium in ReF₇ and its reactivity make it

a candidate for forming pure rhenium metal, alloys, and compounds.

Physical and Chemical Properties:
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Property Value

Molecular Formula ReF₇

Molar Mass 319.20 g/mol

Appearance Yellow solid

Melting Point 48.3 °C

Boiling Point 73.7 °C

Key Feature Highest fluoride of rhenium

Application: Chemical Vapor Deposition (CVD) of
Rhenium Coatings
Rhenium coatings are prized for their high melting point, excellent wear resistance, and stability

in harsh chemical environments. ReF₇, due to its volatility, can be used as a precursor in CVD

processes to deposit thin films of pure rhenium on various substrates. The process typically

involves the reduction of the rhenium fluoride gas by a reducing agent, most commonly

hydrogen.

Experimental Protocol: CVD of Rhenium Films from
ReF₇
This protocol is adapted from established procedures for rhenium hexafluoride (ReF₆) and

should be optimized for ReF₇.

Objective: To deposit a thin, uniform film of metallic rhenium onto a substrate via hydrogen

reduction of Rhenium Heptafluoride.

Materials and Equipment:

Rhenium Heptafluoride (ReF₇) precursor

Substrate (e.g., graphite, molybdenum, tungsten)

High-purity hydrogen (H₂) gas
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Inert carrier gas (e.g., Argon, Ar)

CVD reactor with a heated substrate stage and gas flow controllers

Precursor delivery system with temperature control

Vacuum pump and pressure control system

Procedure:

Substrate Preparation:

Thoroughly clean the substrate to remove any surface contaminants. This may involve

ultrasonic cleaning in solvents followed by a final rinse in deionized water and drying.

Mount the substrate onto the heater stage within the CVD reactor.

System Purge:

Evacuate the reactor to a base pressure of approximately 10⁻⁶ Torr to remove

atmospheric contaminants.

Purge the system with an inert gas (Argon) for at least 30 minutes.

Deposition:

Heat the substrate to the desired deposition temperature (typically in the range of 300-

600°C).

Heat the ReF₇ precursor to a controlled temperature to generate a stable vapor pressure.

The low boiling point of ReF₇ (73.7°C) allows for gentle heating.

Introduce the ReF₇ vapor into the reactor using the inert carrier gas.

Introduce hydrogen gas into the reactor at a controlled flow rate. A high H₂:ReF₇ molar

ratio is generally required to drive the reduction reaction.
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Maintain a constant pressure within the reactor during deposition (typically in the range of

1-100 Torr).

The deposition time will determine the final film thickness.

Cool-down and Characterization:

After the desired deposition time, stop the flow of the precursor and hydrogen.

Cool the substrate to room temperature under an inert gas flow.

The deposited rhenium film can be characterized using techniques such as Scanning

Electron Microscopy (SEM) for morphology, X-ray Diffraction (XRD) for crystal structure,

and four-point probe for electrical resistivity.

Quantitative Data (Estimated, based on related processes):

Parameter Typical Range

Substrate Temperature 300 - 600 °C

Precursor Temperature 50 - 70 °C

H₂ Flow Rate 100 - 500 sccm

Ar (carrier) Flow Rate 10 - 50 sccm

Reactor Pressure 1 - 100 Torr

Deposition Rate 0.1 - 1 µm/hour

CVD Workflow Diagram
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Workflow for CVD of Rhenium from ReF₇.

Application: Synthesis of Rhenium-containing
Alloys
Rhenium is a critical alloying element, particularly in nickel-based superalloys used in high-

temperature applications such as jet engine turbine blades. While powder metallurgy is a

common method for producing these alloys, CVD techniques using volatile precursors like

ReF₇ can be employed to create rhenium-alloy coatings or to infiltrate porous preforms.

Experimental Protocol: Co-deposition of Rhenium-
Tungsten Alloys
This protocol describes the co-deposition of a W-Re alloy coating, a common refractory alloy

with enhanced ductility and high-temperature strength compared to pure tungsten.

Objective: To deposit a tungsten-rhenium alloy film by the simultaneous reduction of their

respective fluoride precursors.

Materials and Equipment:

Rhenium Heptafluoride (ReF₇)

Tungsten Hexafluoride (WF₆)
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Substrate (e.g., graphite, copper)

High-purity hydrogen (H₂) gas

Inert carrier gas (e.g., Argon, Ar)

Dual-source CVD reactor with independent precursor delivery systems

Mass flow controllers for precise gas metering

Procedure:

Substrate Preparation and System Purge: Follow steps 1 and 2 from the pure rhenium CVD

protocol.

Deposition:

Heat the substrate to the deposition temperature (typically 500-800°C for W-Re alloys).

Independently heat the ReF₇ and WF₆ precursors to achieve the desired vapor pressures.

Simultaneously introduce the ReF₇ and WF₆ vapors into the reactor using separate carrier

gas lines. The relative flow rates of the two precursors will determine the alloy

composition.

Introduce hydrogen gas as the reducing agent.

Maintain a constant reactor pressure during the co-deposition process.

Cool-down and Characterization: Follow step 4 from the pure rhenium CVD protocol. The

alloy composition can be determined using Energy Dispersive X-ray Spectroscopy (EDS).

Quantitative Data (Estimated):
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Parameter Typical Range

Substrate Temperature 500 - 800 °C

ReF₇ Temperature 50 - 70 °C

WF₆ Temperature Room Temperature (highly volatile)

H₂ Flow Rate 200 - 1000 sccm

Total Pressure 10 - 200 Torr

Resulting Alloy
W-Re (composition dependent on precursor flow

rates)

Logical Diagram for Alloy Deposition

Precursor Sources Reactant & Carrier Gases

ReF₇ Vapor

CVD Reactor
(Heated Substrate)

WF₆ Vapor Hydrogen (H₂) Argon (Ar)

W-Re Alloy Film
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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